
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound Its structure includes a pyrrol-2-one ring substituted with hydroxy, methyl, and methylbutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through multi-step organic reactions. A possible synthetic route might involve:
Formation of the Pyrrol-2-one Ring: Starting from a suitable precursor, such as a substituted amine and an alpha-keto acid, the pyrrol-2-one ring can be formed through cyclization reactions.
Introduction of Hydroxy and Methyl Groups: Hydroxylation and methylation reactions can be employed to introduce the hydroxy and methyl groups at the desired positions.
Attachment of the Methylbutyl Group: The methylbutyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The methyl and methylbutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Medicine
Drug Development: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-thione: Similar structure with a thione group instead of a ketone.
5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-amine: Similar structure with an amine group instead of a ketone.
Uniqueness
The unique combination of functional groups in 5-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-1,5-dihydro-2H-pyrrol-2-one may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
CAS No. |
443917-70-2 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-hydroxy-3,4-dimethyl-1-(3-methylbutyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H19NO2/c1-7(2)5-6-12-10(13)8(3)9(4)11(12)14/h7,10,13H,5-6H2,1-4H3 |
InChI Key |
JRPAZMIHQGDOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1O)CCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



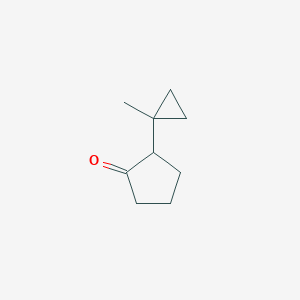
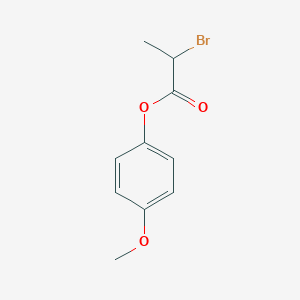
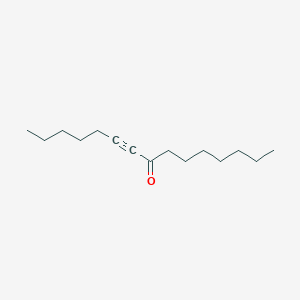

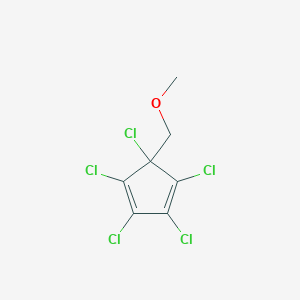
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)
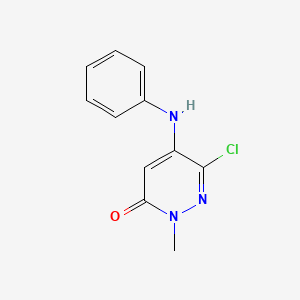
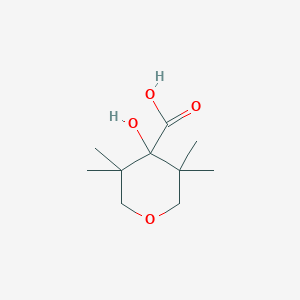



![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)
